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Compound of Interest

Compound Name: 2,7-Naphthyridin-1-amine

Cat. No.: B1355029 Get Quote

Foreword: The Imperative of Structural Elucidation
In the landscape of modern drug discovery and materials science, the 2,7-naphthyridine

scaffold is a privileged structure, recognized for its diverse pharmacological activities, including

antimicrobial properties.[1] The precise characterization of its derivatives is paramount to

understanding structure-activity relationships (SAR) and ensuring the integrity of novel

chemical entities. 2,7-Naphthyridin-1-amine (CAS: 27225-00-9, Molecular Formula: C₈H₇N₃,

Molecular Weight: 145.16 g/mol ) represents a fundamental building block in this chemical

family.[2]

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for

2,7-Naphthyridin-1-amine. While a complete set of published experimental spectra for this

specific parent amine is not readily available, this document leverages established principles of

spectroscopy and data from closely related analogues to construct a robust, predictive

framework.[3] It is designed for researchers, scientists, and drug development professionals,

offering not just data, but the causal logic behind the spectral features—a critical component of

trustworthy and reproducible science.

Molecular Structure and Its Spectroscopic
Fingerprint
The spectroscopic properties of 2,7-Naphthyridin-1-amine are a direct consequence of its

electronic and structural arrangement. The molecule consists of a fused bicyclic aromatic
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system containing two nitrogen atoms (a diazine) and an exocyclic primary amine group.

The two heterocyclic nitrogen atoms act as electron-withdrawing sinks, polarizing the aromatic

system. Conversely, the amino group at the C1 position is a powerful electron-donating group

through resonance. This "push-pull" electronic dynamic is the primary determinant of the

chemical shifts in NMR, the vibrational frequencies in IR, and the electronic transitions in UV-

Vis spectroscopy.

Caption: Structure of 2,7-Naphthyridin-1-amine with IUPAC numbering.

A Unified Workflow for Spectroscopic Analysis
To ensure data integrity and consistency, a standardized workflow is essential. The following

protocol outlines the logical sequence of analyses, starting from non-destructive, broad

characterization to high-resolution structural and compositional analysis.

Caption: Standardized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and chemical

environment of atoms in a molecule. For 2,7-Naphthyridin-1-amine, a deuterated polar aprotic

solvent like DMSO-d₆ is recommended due to the amine protons, which are exchangeable and

may not be visible in protic solvents like CD₃OD.

Proton (¹H) NMR Spectroscopy
Protocol:

Sample Preparation: Dissolve ~5-10 mg of high-purity 2,7-Naphthyridin-1-amine in ~0.6 mL

of DMSO-d₆.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32)

to achieve a good signal-to-noise ratio.
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Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm).

Expected ¹H NMR Data (in DMSO-d₆): The electron-donating amino group will shield adjacent

protons, shifting them upfield, while the electron-withdrawing nitrogens will deshield nearby

protons, shifting them downfield.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Rationale

~9.2 - 9.4 Singlet (s) - H-8

Strongly

deshielded by

adjacent N7 and

proximity to the

second ring.

~8.5 - 8.7 Doublet (d) J ≈ 6.0 H-6

Deshielded by

adjacent N7.

Coupled to H-5.

~8.0 - 8.2 Doublet (d) J ≈ 8.5 H-4

Deshielded by

proximity to the

fused pyridine

ring. Coupled to

H-3.

~7.4 - 7.6 Doublet (d) J ≈ 6.0 H-5

Less deshielded

than H-6.

Coupled to H-6.

~6.8 - 7.0 Doublet (d) J ≈ 8.5 H-3

Shielded by the

strong electron-

donating NH₂

group at C1.

Coupled to H-4.

~6.5 - 7.0
Broad Singlet (br

s)
- NH₂ (2H)

Labile protons of

the primary

amine; chemical

shift can vary

with

concentration

and temperature.

Carbon (¹³C) NMR Spectroscopy
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Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

may be beneficial.

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g.,

1024 or more) is required due to the low natural abundance of ¹³C.

Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Expected ¹³C NMR Data (in DMSO-d₆): Carbon chemical shifts will reflect the electronic

environment. Carbons bonded to nitrogen or influenced by the amino group will show the most

significant shifts.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~160 C1

Directly attached to the

electron-donating amine

group, highly shielded.

~155 C8
Directly attached to N7, highly

deshielded.

~150 C4a
Quaternary carbon at the ring

junction, deshielded.

~138 C6
Aromatic CH deshielded by

adjacent N7.

~120 C3
Aromatic CH shielded by the

C1-NH₂ group.

~118 C5 Aromatic CH.

~115 C8a
Quaternary carbon at the ring

junction.

~105 C4 Aromatic CH.
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Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental

composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique

for this polar, nitrogen-containing compound.

Protocol:

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample directly into the ESI source.

Acquisition Mode: Acquire the spectrum in positive ion mode, as the basic nitrogen atoms

are readily protonated.

Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺).

Expected MS Data:

Molecular Ion: The calculated monoisotopic mass of C₈H₇N₃ is 145.0640.[4] Therefore, the

primary ion observed in positive mode ESI-HRMS will be [M+H]⁺ at m/z 146.0718.

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur, or

tandem MS (MS/MS) can be performed. The fragmentation of the 2,7-naphthyridine ring is

expected to proceed via the characteristic loss of neutral molecules like hydrogen cyanide

(HCN, 27 Da) and acetylene (C₂H₂, 26 Da).[3]
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[M+H]⁺
m/z = 146.0718

Fragment 1
m/z = 119.0612

- HCN

Fragment 2
m/z = 92.0506

- HCN

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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